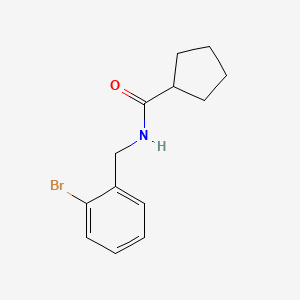

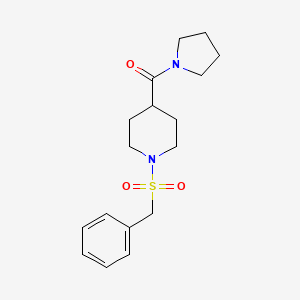

4-(2-phenylethyl)-5-propyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate in water under reflux conditions for several hours. This method has been successfully employed to synthesize the basic nucleus of 4-(amino)-5-phenyl-l-4H-1,2,4-triazole-3-thiol, which can be further modified to produce various derivatives, including those with phenylethyl and propyl groups (Singh & Kandel, 2013).

Molecular Structure Analysis

Structural and conformational features of triazole derivatives have been extensively studied using X-ray diffraction and molecular modeling techniques. These studies reveal the geometry and conformation of these molecules, providing insight into their stability and reactivity. For example, the thione form of 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to be significantly more stable than its thiol form, as determined by DFT methods (Karayel & Özbey, 2008).

Chemical Reactions and Properties

Triazole derivatives undergo a variety of chemical reactions, including condensation with benzaldehyde to form Schiff bases, which further expands their chemical diversity and applicability. These reactions are critical for modifying the chemical structure and properties of triazole derivatives for specific purposes (Jubie et al., 2011).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points and solubility, are typically confirmed using chromatographic methods (TLC) and spectroscopic methods (IR, NMR). These properties are essential for understanding the behavior of these compounds in different environments and for their identification and characterization (Jubie et al., 2011).

Applications De Recherche Scientifique

Structural and Conformational Analysis

A study by Karayel and Özbey (2008) focused on the structural and conformational features of a closely related compound, 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, using X-ray diffraction and molecular modeling techniques. This research highlighted the importance of the structural conformation related to biological activity, providing insights into the stability and geometric parameters of such compounds Karayel & Özbey, 2008.

Synthesis and Characterization

Singh and Kandel (2013) reported on the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol through cyclization and condensation processes, highlighting the compound's confirmation through various spectroscopic methods. This work contributes to the understanding of synthetic pathways and structural confirmation of triazole derivatives Singh & Kandel, 2013.

Biological Activity Studies

Hovsepyan et al. (2018) synthesized new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, investigating their anti-tumor activity and effects on DNA methylation levels. This study provides a basis for the development of novel DNA methylation inhibitors with potential therapeutic applications Hovsepyan et al., 2018.

Corrosion Inhibition

Quraishi and Jamal (2002) explored the role of fatty acid triazoles, including derivatives similar to the compound of interest, in inhibiting corrosion of mild steel. The study found these compounds to be effective in preventing corrosion, with their efficiency varying with concentration and environmental conditions Quraishi & Jamal, 2002.

Propriétés

IUPAC Name |

4-(2-phenylethyl)-3-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-6-12-14-15-13(17)16(12)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHYWPNPSIAWCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=S)N1CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-phenylethyl)-5-propyl-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide](/img/structure/B4580031.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4580050.png)

![N-[4-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4580070.png)

![5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580079.png)

![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)

![N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B4580119.png)

![methyl {5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4580125.png)

![2-(1-(3-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4580140.png)